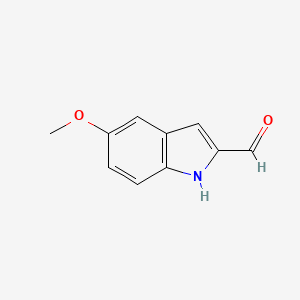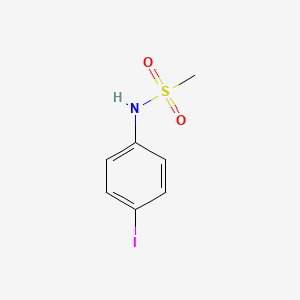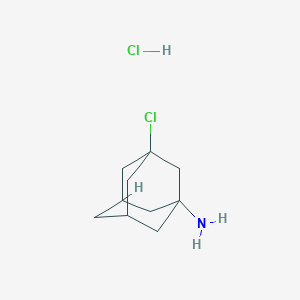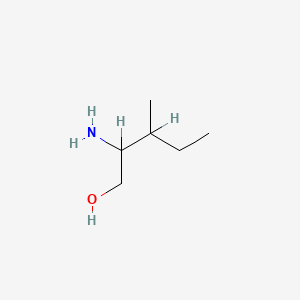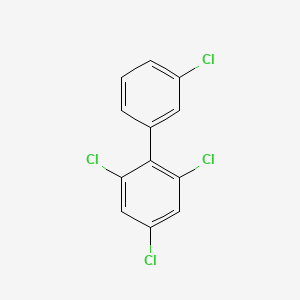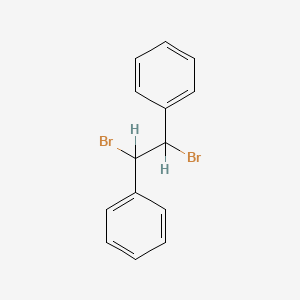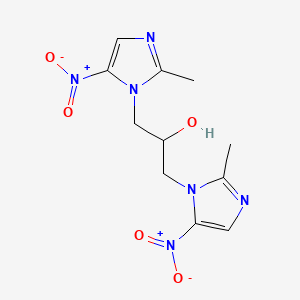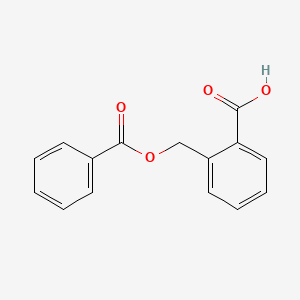
Cloperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloperidone is a quinazolinedione derivative with notable sedative and antihypertensive properties. It was discovered in 1965 by Miles Laboratories. The compound has been demonstrated to have significant activity through behavioral observations in various animal models, including dogs and cats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cloperidone involves the reaction of 3-chlorophenylpiperazine with 3-(3-chlorophenyl)-1-piperazinylpropylamine, followed by cyclization to form the quinazolinedione structure. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazoline ring, converting it to dihydroquinazoline derivatives.
Substitution: this compound can participate in substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives of this compound.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinedione derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Cloperidone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of quinazolinedione derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
Cloperidone exerts its effects primarily through the inhibition of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of various drugs. By inhibiting CYP2C9, this compound can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions . The compound also interacts with neurotransmitter receptors, contributing to its sedative and antihypertensive effects .
Similar Compounds:
Iloperidone: Another quinazolinedione derivative with antipsychotic properties.
Domperidone: A dopamine receptor blocker used as an antiemetic.
Ticagrelor: A cytochrome P450 2C9 inhibitor with antiplatelet activity.
Uniqueness of this compound: this compound’s unique combination of sedative and antihypertensive properties, along with its specific inhibition of CYP2C9, distinguishes it from other similar compounds. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its versatility and significance in scientific research .
Propriétés
Numéro CAS |
4052-13-5 |
|---|---|
Formule moléculaire |
C21H23ClN4O2 |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28) |
Clé InChI |
FXZJKVODWNYPKK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Autres numéros CAS |
4052-13-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




